molecular formula C17H15ClF3NO2 B3503851 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B3503851
M. Wt: 357.8 g/mol
InChI Key: LOYTZLUBVQCWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the empirical formula C12H13ClF3NO. It has a molecular weight of 279.69 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C(C)(C)C)NC1=CC(C(F)(F)F)=C(Cl)C=C1 .


Chemical Reactions Analysis

The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 279.69 . The compound’s InChI key is PBVCSEASIYSIDH-UHFFFAOYSA-N .

Scientific Research Applications

Agrochemical Applications

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide” is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

This compound also finds applications in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Analgesic Potential

A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . These compounds are useful as analgesics .

Synthesis of Other Compounds

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide” may be used in the synthesis of other compounds . For example, it can be used in the synthesis of N-(5’-deoxy-3’-O-tert-butyldimethylsilyl-β-D-thymidin-5’-yl)-N’-(4-chloro-3-trifluoromethylphenyl)-thiourea .

Intermediate in Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by the use of this compound . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety and Hazards

The compound has been classified as having acute toxicity (oral), and it can cause eye irritation . The safety signal word for this compound is “Warning” and it has been classified under GHS07 .

Future Directions

The future directions for this compound could involve further exploration of its analgesic properties, as similar compounds have shown potent analgesic efficacy . Additionally, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting potential future applications in these areas.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-10-4-3-5-11(2)16(10)24-9-15(23)22-12-6-7-14(18)13(8-12)17(19,20)21/h3-8H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYTZLUBVQCWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.